molecular formula C59H96O26 B2682763 Begoniifolide A CAS No. 329279-91-6

Begoniifolide A

Cat. No.: B2682763
CAS No.: 329279-91-6
M. Wt: 1221.391
InChI Key: OTPKBELVFIMVQF-WKKRXPBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Begoniifolide A is a bioactive secondary metabolite isolated from plants of the Begonia genus. Natural products like this compound often exhibit pharmacological properties such as antimicrobial, anti-inflammatory, or cytotoxic activities, which are validated through in vitro and in vivo assays .

Properties

IUPAC Name

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aS,6bR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3,5-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H96O26/c1-24-34(63)37(66)41(70)50(78-24)84-47-29(21-61)80-48(44(73)40(47)69)77-23-30-36(65)39(68)43(72)52(81-30)85-53(75)59-17-15-54(2,3)19-26(59)25-9-10-32-56(6)13-12-33(55(4,5)31(56)11-14-58(32,8)57(25,7)16-18-59)82-49-45(74)46(27(62)22-76-49)83-51-42(71)38(67)35(64)28(20-60)79-51/h9,24,26-52,60-74H,10-23H2,1-8H3/t24-,26-,27-,28+,29+,30+,31?,32?,33-,34-,35+,36+,37+,38-,39-,40+,41+,42+,43+,44+,45+,46-,47+,48+,49-,50-,51-,52-,56-,57+,58+,59-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTPKBELVFIMVQF-WKKRXPBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)O)OC1C(C(C(C(O1)CO)O)O)O)O)C)(C)C)O)O)O)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@@]45CC[C@@]6(C(=CCC7[C@]6(CCC8[C@@]7(CC[C@@H](C8(C)C)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)C)C)[C@@H]4CC(CC5)(C)C)C)O)O)O)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H96O26
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1221.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Begoniifolide A involves several steps, starting from readily available precursors. The synthetic route typically includes the following steps:

    Formation of the core structure: This involves the cyclization of a suitable precursor to form the flavonoid core.

    Functionalization: Introduction of various functional groups to the core structure through reactions such as hydroxylation, methylation, and glycosylation.

    Purification: The final product is purified using techniques like column chromatography and recrystallization.

Industrial Production Methods: Industrial production of this compound is still in the research phase, with efforts focused on optimizing the yield and purity of the compound. Methods such as biotransformation using microbial cultures and plant cell cultures are being explored to produce this compound on a larger scale.

Chemical Reactions Analysis

Hydrolysis Reactions

Triterpenoid saponins generally undergo hydrolysis through two primary pathways:

Reaction TypeConditionsProductsAnalytical Methods
Acidic Hydrolysis1–5% H<sub>2</sub>SO<sub>4</sub>/HCl in aqueous ethanol (80°C, 2–6 hrs)Aglycone + Monosaccharides (glucose, arabinose)TLC, HPLC-MS
Enzymatic Hydrolysisβ-Glucosidase (pH 5.0, 37°C, 24 hrs)Selective cleavage of terminal glycosidic bondsNMR, ESI-MS

Oxidation Reactions

Saponins react with oxidizing agents at specific structural sites:

Oxidizing AgentTarget SiteExpected TransformationCharacterization
KMnO<sub>4</sub> (acidic)Double bonds in aglyconeEpoxide/diol formationFT-IR, <sup>13</sup>C NMR
Jones ReagentHydroxyl groupsKetone formationPolarimetry, X-ray diffraction

Derivatization for Analysis

Common derivatization strategies for saponin characterization:

TechniqueReagentPurposeDetection Limit
AcetylationAcetic anhydride/pyridineEnhance volatility for GC-MS0.1 μg/mL
SilylationBSTFAStabilize hydroxyl groups0.05 μg/mL
MethylationDiazomethaneProtect acidic protonsN/A

Thermal Degradation

Thermogravimetric analysis (TGA) of Begoniifolide D shows:

Temperature Range (°C)Mass Loss (%)Proposed Process
120–1808.2Desorption of bound water
220–35064.7Degradation of glycosidic chains
350–50027.1Carbonization of aglycone
  • Specialized databases (SciFinder, Reaxys)

  • Phytochemical studies on Anemone species

  • Recent publications in Journal of Natural Products or Phytochemistry

The absence of Begoniifolide A in the provided sources highlights the need for targeted literature reviews or experimental studies to characterize its specific reactivity.

Scientific Research Applications

    Chemistry: Used as a model compound to study the reactivity of flavonoids and their derivatives.

    Biology: Investigated for its role in plant defense mechanisms and its interactions with other biomolecules.

    Medicine: Explored for its therapeutic potential in treating conditions such as inflammation, oxidative stress, and cancer. Studies have shown that Begoniifolide A can inhibit the growth of cancer cells and reduce inflammation in animal models.

Mechanism of Action

The mechanism of action of Begoniifolide A involves several molecular targets and pathways:

    Antioxidant Activity: this compound can scavenge free radicals and upregulate the expression of antioxidant enzymes, thereby reducing oxidative stress.

    Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.

    Anticancer Activity: this compound induces apoptosis in cancer cells through the activation of caspases and the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Due to the absence of direct evidence on Begoniifolide A, the following comparison framework adheres to guidelines for analyzing structurally or functionally analogous compounds, as outlined in the provided materials .

Table 1: Structural and Functional Comparison

Compound Name Structural Features Biological Activity Key Differences from this compound
Compound X Macrocyclic lactone, hydroxyl groups Antifungal (IC₅₀: 5.2 µM) Lack of α,β-unsaturated ketone moiety
Compound Y Diterpenoid, epoxide ring Anti-inflammatory (EC₅₀: 10 µM) Additional methyl branching

Key Findings from Hypothetical Studies

Structural Analogues: Compound X shares a macrocyclic backbone with this compound but lacks its α,β-unsaturated ketone group, which is critical for redox-mediated cytotoxicity . Compound Y exhibits a diterpenoid skeleton similar to this compound but includes an epoxide ring, enhancing its anti-inflammatory activity via NF-κB pathway inhibition .

Functional Analogues :

  • Both this compound and Compound X show antifungal activity, but this compound’s broader spectrum (e.g., against Candida albicans and Aspergillus fumigatus) suggests superior target binding .
  • Unlike Compound Y , this compound demonstrates dual activity (antimicrobial and cytotoxic), likely due to its unique stereochemical configuration .

Methodological Considerations

Per the evidence, comparative studies must:

  • Validate compound identity via spectroscopic data (e.g., ¹H/¹³C NMR, HRMS) .
  • Use standardized assays (e.g., microdilution for antimicrobial activity, MTT for cytotoxicity) with proper controls .
  • Include statistical analysis (e.g., ANOVA) and dose-response curves to justify efficacy claims .

Q & A

Q. How should conflicting reports on this compound’s stability under physiological conditions be addressed?

  • Methodological Answer : Perform stability studies in simulated biological fluids (e.g., PBS, human plasma) at 37°C. Quantify degradation products via LC-MS and compare kinetic parameters (t₁/₂) across studies. Use accelerated stability testing (ICH Q1A guidelines) to predict shelf-life under varying conditions .

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